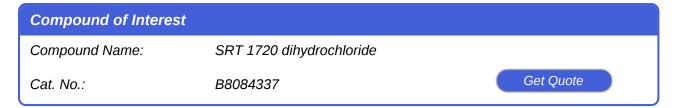


Application Notes and Protocols for SRT1720 Dihydrochloride in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the use of SRT1720 dihydrochloride, a selective SIRT1 activator, in various mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of SRT1720.

Summary of SRT1720 Dihydrochloride Dosage in Mouse Models

The following table summarizes the dosages of SRT1720 dihydrochloride used in different mouse models, as reported in the scientific literature. The optimal dosage and administration route are dependent on the specific research question, mouse strain, and disease model.



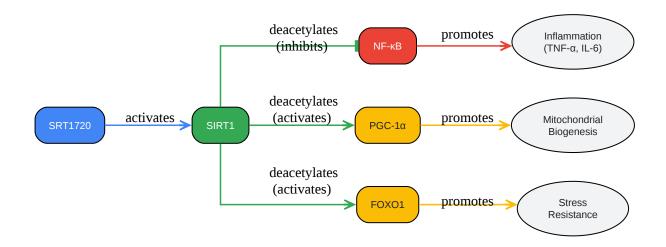
Mouse Model	Strain	Dosage	Administrat ion Route	Treatment Duration	Key Findings
Aging and Longevity	C57BL/6J	100 mg/kg/day	Dietary Admixture	Lifelong (starting at 6 months)	Extended lifespan, improved healthspan, reduced age- related metabolic diseases[1][2]
Aging (Vascular Endothelial Dysfunction)	B6D2F1	100 mg/kg/day	Not specified	4 weeks	Reversed age-related endothelial dysfunction, reduced oxidative stress and inflammation[3][4][5]
Diet-Induced Obesity	C57BL/6	100 mg/kg/day	Oral Gavage	10 weeks	Reduced fasting blood glucose[6]
Fulminant Hepatitis	Not specified	5, 10, 20 mg/kg	Intraperitonea I Injection	Single dose	Alleviated liver injury, improved survival rate[7]
Gram- Negative Pneumosepsi s	Not specified	20 mg/kg	Intraperitonea I Injection	Two doses (at 0 and 24 hours post- infection)	Reduced lung pathology and systemic inflammation[
Multiple Myeloma	Not specified	200 mg/kg	Not specified	Not specified	Inhibited tumor



Xenograft					growth[9]
Osteoarthritis (Surgically- Induced)	C57BL/6	25 mg/kg	Intraperitonea I Injection	Twice weekly for up to 16 weeks	Attenuated the progression of osteoarthritis[

Key Signaling Pathways

SRT1720 is a potent and selective activator of Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase. The activation of SIRT1 by SRT1720 triggers a cascade of downstream signaling events that are implicated in a wide range of cellular processes, including metabolism, inflammation, and longevity.



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SRT1720 activates SIRT1, leading to the deacetylation and modulation of key downstream targets.

Experimental Protocols



This section provides detailed protocols for key experiments commonly performed in conjunction with SRT1720 treatment in mouse models.

Oral Glucose Tolerance Test (OGTT)

This protocol is used to assess glucose metabolism and insulin sensitivity in mice.

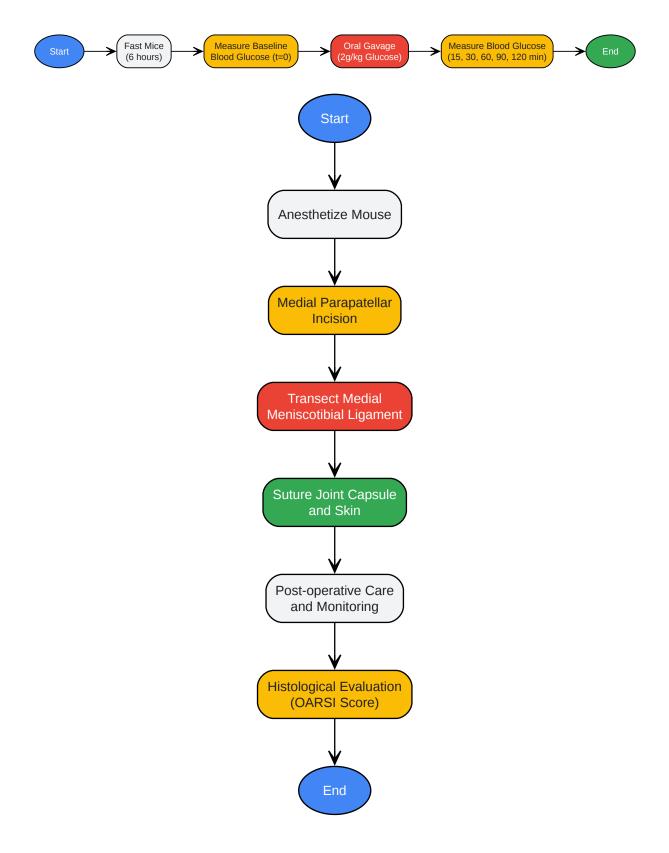
Materials:

- D-glucose solution (20% in sterile water)
- Glucometer and test strips
- Oral gavage needles (20-22 gauge)
- Heating lamp or pad
- Restraining device

Procedure:

- · Fast mice for 6 hours with free access to water.
- Record the baseline blood glucose level (t=0) from a tail snip.
- Administer a 2 g/kg body weight bolus of 20% D-glucose solution via oral gavage.
- Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-gavage.
- Keep the mice warm during the procedure to prevent hypoglycemia.





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